![molecular formula C16H19N3O6S B2464389 [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate CAS No. 878953-77-6](/img/structure/B2464389.png)
[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate, also known as S-220, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in tumor growth and angiogenesis. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. This compound has been shown to inhibit the growth of tumor cells, improve glucose tolerance and insulin sensitivity, and reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate in lab experiments is its wide range of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for research on [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate. One area of research could be the development of more efficient synthesis methods for this compound, which could increase the availability of the compound for research purposes. Another area of research could be the investigation of the potential of this compound as a therapeutic agent in other diseases, such as neurodegenerative diseases or cardiovascular diseases. Finally, further studies could be conducted to elucidate the exact mechanism of action of this compound, which could provide insight into its potential therapeutic applications.
Synthesis Methods
The synthesis of [2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with N-(1-cyclopropylethyl)cyanoacetamide in the presence of a base, followed by the addition of ethyl chloroformate. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-16(9-17,10-3-4-10)19-14(20)8-25-15(21)12-7-11(26(18,22)23)5-6-13(12)24-2/h5-7,10H,3-4,8H2,1-2H3,(H,19,20)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKIZUXXOKMDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

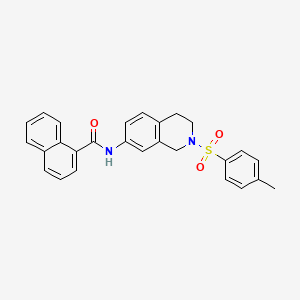
![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

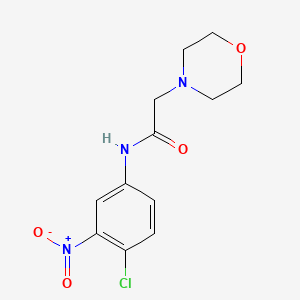
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)
![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)
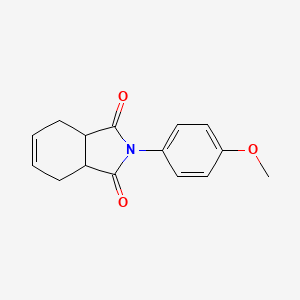
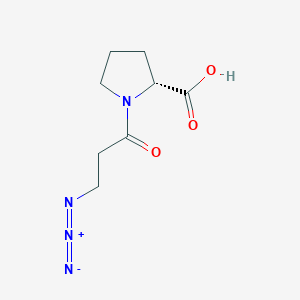
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)
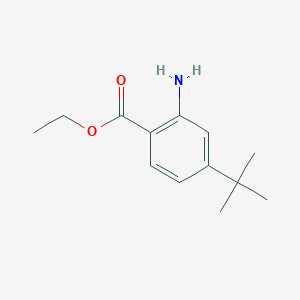
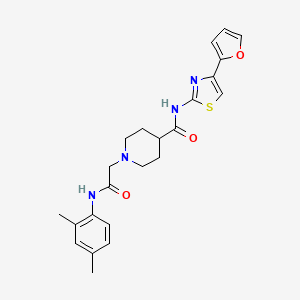
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)